N-(4-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a pyrazine core substituted with a naphthalene moiety at the 4-position and a fluorophenyl group at the acetamide terminus. The naphthalene group enhances lipophilicity and π-π stacking interactions, while the fluorophenyl substituent contributes to metabolic stability and target binding specificity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-16-8-10-17(11-9-16)25-20(27)14-29-21-22(28)26(13-12-24-21)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJIFGDSVSKBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN=C(C3=O)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound that falls under the category of acylthiohydrazides. This compound features a complex structure with significant potential for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure
The compound's structure includes:
- A fluorophenyl group.
- A thioether linkage.
- A dihydropyrazinone ring system fused with a naphthalene moiety.
This unique configuration contributes to its biological properties, particularly its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of compounds containing similar structural features can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values as low as 10 nM against various cancer cell lines, indicating strong antiproliferative effects .
- Mechanistic studies suggest that these compounds may induce apoptosis and block cell cycle progression through modulation of key signaling pathways such as EGFR and p53-MDM2 .
- Antibacterial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A recent study synthesized a series of compounds related to this compound and evaluated their anticancer properties. The most potent derivative inhibited A549 lung cancer cells with an IC50 of 12 nM. The study highlighted the importance of the thioether group in enhancing anticancer activity by facilitating interactions with cellular targets .
Case Study 2: Antibacterial Activity
Another study investigated the antibacterial efficacy of related thioacetamide compounds against E. coli. The results indicated that certain substitutions on the aromatic rings significantly influenced minimum inhibitory concentration (MIC) values, suggesting a tailored approach in drug design to optimize antibacterial properties .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50/Effect | Target Cell Line/Organism |
|---|---|---|---|
| Anticancer | N-(4-fluorophenyl)-... | 12 nM | A549 (lung cancer) |
| N-(naphthalenyl)... | 10 nM | K562 (leukemia) | |
| Antibacterial | Various thioacetamides | MIC = 5 µg/mL | E. coli |
| Anti-inflammatory | Thioacetamide derivatives | Inhibition observed | In vitro models |
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has shown promise in the development of new therapeutic agents. Its structural features suggest potential applications in treating various diseases, particularly those involving:
- Cancer : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines.
- Infectious diseases : The thioamide functionality may enhance interactions with biological targets involved in microbial resistance.
Research indicates that this compound could interact with various biological targets:
- Enzyme inhibitors : Studies suggest it may inhibit specific enzymes linked to disease pathways.
- Antimicrobial properties : Its unique structure could contribute to antibacterial or antifungal activity, making it a candidate for further investigation in infectious disease treatment.
Pharmacokinetics and Drug Development
The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profiles. This property is crucial for drug development, as it can affect the efficacy and safety of therapeutic agents.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of similar compounds featuring a fluorophenyl group. Results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the structure could enhance potency and selectivity.
Case Study 2: Antimicrobial Efficacy
Research focused on thioacetamide derivatives demonstrated promising antimicrobial activity. The study highlighted how structural variations influenced efficacy against resistant bacterial strains, paving the way for new antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural uniqueness lies in its pyrazine-3-one core and naphthalene substitution. Below is a comparative analysis with analogous compounds:
Key Observations :
- Heterocyclic Core Influence: Pyrazinone (target compound) vs. quinazolinone (Compound 12/18) or triazinoindole (Compound 24) cores dictate electronic properties and enzyme-binding interactions. Quinazolinones exhibit stronger hCA inhibition due to their planar structure and hydrogen-bonding capacity .
- Substituent Effects: Fluorophenyl at the acetamide terminus (target compound) improves metabolic stability compared to chlorophenyl (Compound 2) or phenoxyphenyl (Compound 24). However, sulfamoylphenethyl groups (Compound 12) enhance hCA inhibition by mimicking the substrate’s sulfonamide motif .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling naphthalene-containing intermediates with fluorophenyl thioacetamide precursors. For example, dichloromethane and triethylamine are used as solvents and catalysts, respectively, under controlled temperatures (e.g., 273 K) to minimize side reactions. Slow crystallization via toluene evaporation can yield high-purity crystals . Optimization may involve adjusting stoichiometry, temperature, or using alternative coupling agents like hydrazine hydrate for pyrazine ring formation .
Q. How is the compound characterized spectroscopically, and what are critical spectral markers?
- Methodology : IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹). ¹H/¹³C NMR confirms aromatic proton environments (naphthalene protons at δ 7.2–8.3 ppm, fluorophenyl protons at δ 6.8–7.4 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ peak) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Anticancer activity can be assessed via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated. Antimicrobial activity is tested using agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like kinases or bacterial efflux pumps. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Methodology : Design of Experiments (DoE) identifies critical variables (e.g., solvent polarity, reaction time). For bioactivity discrepancies, validate protocols using standardized cell lines and controls. Compare crystallographic data (e.g., dihedral angles in naphthalene-fluorophenyl systems) to assess structural consistency .
Q. How does substituent variation on the pyrazine ring influence biological activity?
- Methodology : Synthesize analogs with substituents (e.g., -CH₃, -Cl) at the pyrazine 4-position. Test SAR using kinase inhibition assays. Lipophilicity (logP) and hydrogen-bonding capacity are quantified via HPLC and molecular dynamics simulations .
Q. What crystallization techniques improve single-crystal X-ray diffraction (SCXRD) outcomes?
- Methodology : Slow evaporation from toluene or DCM/hexane mixtures produces diffraction-quality crystals. Hydrogen-bonding networks (N–H···O) stabilize the lattice; refine H-atom positions using restraints in software like SHELXL .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodology : LC-MS monitors reaction progress. Impurities (e.g., unreacted naphthalene intermediates) are quantified via HPLC with UV detection. Process optimization may include flow chemistry for better heat/mass transfer .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
